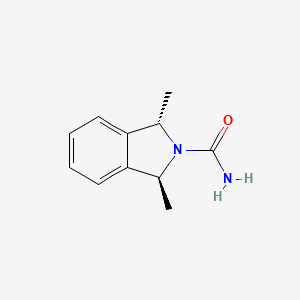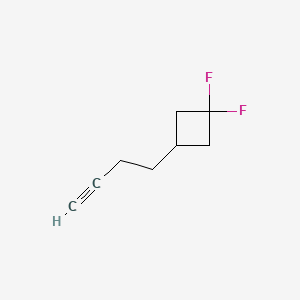
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a but-3-yn-1-yl group and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane typically involves the reaction of a cyclobutane derivative with a but-3-yn-1-yl group under specific conditions. One common method involves the use of a cyclobutane precursor, which is reacted with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(But-3-yn-1-yl)-1,1-difluorocyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group, used in organic synthesis and as a precursor for other compounds.
But-3-yn-1-yl acetate: An ester derivative used in various chemical reactions and as a flavoring agent.
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A compound used as a probe in chemical biology for studying protein interactions.
Uniqueness
3-(But-3-yn-1-yl)-1,1-difluorocyclobutane is unique due to the presence of both a cyclobutane ring and difluoromethylene group, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H10F2 |
|---|---|
Peso molecular |
144.16 g/mol |
Nombre IUPAC |
3-but-3-ynyl-1,1-difluorocyclobutane |
InChI |
InChI=1S/C8H10F2/c1-2-3-4-7-5-8(9,10)6-7/h1,7H,3-6H2 |
Clave InChI |
FFXUXUVTIMTOFN-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1CC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


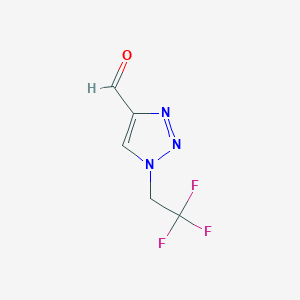
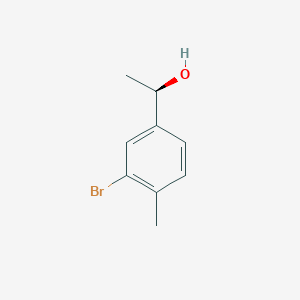
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
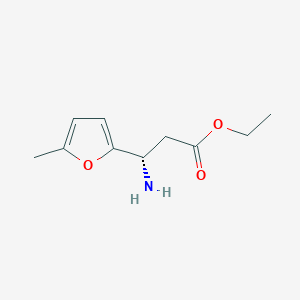
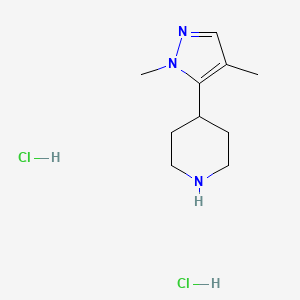
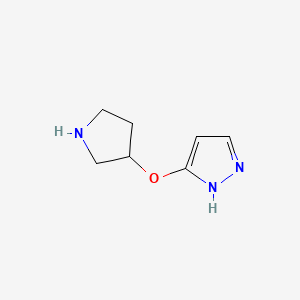
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
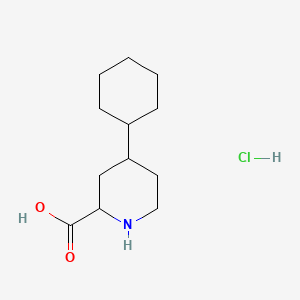

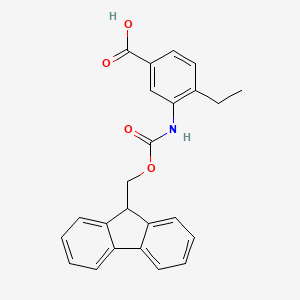
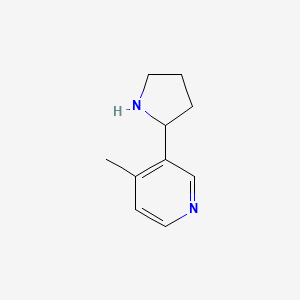
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
